benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that features a benzyl group attached to a pyrazole ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the benzylamine moiety. One common method involves the reaction of 1-(difluoromethyl)-1H-pyrazole with benzylamine under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and crystallization may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]-N-methyl-2-propyn-1-amine: Similar structure with a propynyl group instead of a benzyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a benzylamine moiety.
Uniqueness
Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13F2N3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2 |
InChI Key |
OEFWCYJQEYECDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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